

An In-depth Technical Guide on the Chemical Structure and Properties of MMV674850

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMV674850

Cat. No.: B12424711

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV674850 is a novel pyrazolopyridine derivative identified as a potent antimalarial agent with a unique stage-specific activity profile against *Plasmodium falciparum*. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for key biological assays are outlined, and its mechanism of action is explored through an analysis of its chemogenomic fingerprint. This document serves as a critical resource for researchers engaged in antimalarial drug discovery and development.

Chemical Structure and Identity

MMV674850 is a heterocyclic compound featuring a pyrazolopyridine core. Its detailed chemical identity is summarized in the table below.

Identifier	Value
IUPAC Name	1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridine
SMILES String	CS(=O)(=O)c1ccc(cc1)c2cnn3ccc(cc23)
CAS Number	1820874-51-8[1]
Molecular Formula	C23H20N2O4S2
Molecular Weight	452.55 g/mol

Chemical Structure:

Figure 1: 2D Chemical Structure of **MMV674850**.

Physicochemical Properties

A comprehensive analysis of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of **MMV674850**.

Property	Value	Source
Molecular Weight	452.55 g/mol	---
logP (predicted)	2.8	Predicted
Topological Polar Surface Area (TPSA)	84.9 Å ²	Predicted
Hydrogen Bond Donors	0	Predicted
Hydrogen Bond Acceptors	6	Predicted
Rotatable Bonds	3	Predicted

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Biological Activity and Mechanism of Action

MMV674850 exhibits potent activity against the asexual blood stages of *Plasmodium falciparum* and displays a unique, preferential activity against early-stage gametocytes. This stage-specific action is critical for transmission-blocking strategies in malaria eradication efforts.

Parasite Stage	IC50 (nM)	Reference
Asexual Blood Stages	2.7 and 4.5	[2]
Early-Stage Gametocytes	4.5 ± 3.6	[2]
Late-Stage Gametocytes	28.7 ± 0.2	[2]

The mechanism of action of **MMV674850** has been investigated through chemogenomic fingerprinting.[3] This technique involves analyzing the transcriptional response of the parasite to the compound. Treatment with **MMV674850** was associated with biological processes shared between asexual blood-stage parasites and early-stage gametocytes, but not late-stage gametocytes.[3] This suggests that **MMV674850** targets pathways that are active and essential during these specific developmental stages.

Synthesis

A specific, detailed synthesis protocol for **MMV674850** is not publicly available in the reviewed literature. However, the synthesis of pyrazolopyridine derivatives typically involves the condensation of a substituted hydrazine with a suitably functionalized pyridine precursor. The general synthetic approach often follows a multi-step pathway involving the formation of the pyrazole ring followed by the construction of the fused pyridine ring or vice-versa. Researchers aiming to synthesize **MMV674850** would likely adapt established methods for pyrazolopyridine synthesis.

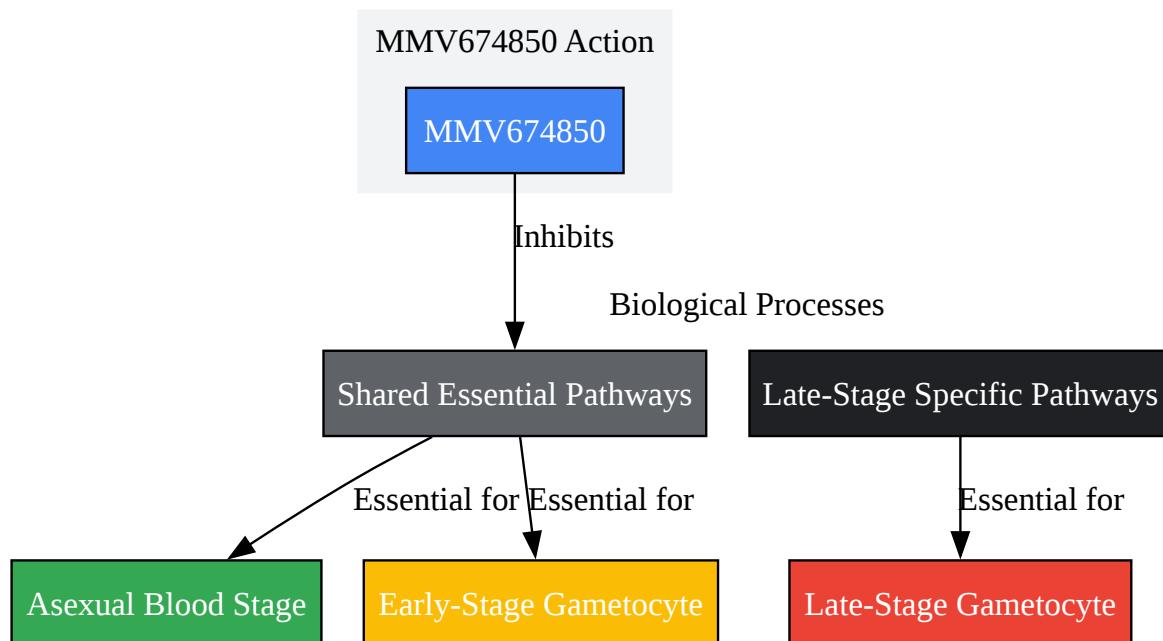
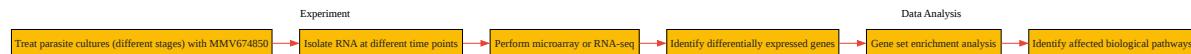
Experimental Protocols

The following section outlines the general methodologies for the key biological assays used to characterize the activity of **MMV674850**.

P. falciparum Asexual Blood Stage Activity Assay

This assay is designed to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual replicative stage of the parasite.

Caption: Workflow for P. falciparum asexual blood stage activity assay.



P. falciparum Gametocyte Activity Assay

This assay assesses the activity of compounds against the sexual stages (gametocytes) of the parasite, which are responsible for transmission.

Caption: Workflow for P. falciparum gametocyte activity assay.

Chemogenomic Fingerprinting

This advanced technique provides insights into the mechanism of action of a compound by analyzing its effect on the global gene expression of the parasite.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. GSK3186899|CAS 1972617-87-0|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Structure and Properties of MMV674850]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12424711#chemical-structure-and-properties-of-mmv674850>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com